molecular formula C8H9NO3 B1584468 (R)-4-Hydroxyphenylglycine CAS No. 25698-27-5

(R)-4-Hydroxyphenylglycine

Cat. No.: B1584468
CAS No.: 25698-27-5
M. Wt: 167.16 g/mol
InChI Key: DQLYTFPAEVJTFM-SSDOTTSWSA-N
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Description

®-4-Hydroxyphenylglycine is an organic compound with the molecular formula C8H9NO3. It is a chiral amino acid derivative, where the hydroxyl group is attached to the para position of the phenyl ring. This compound is of significant interest due to its applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxyphenylglycine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 4-hydroxyphenylpyruvic acid using a chiral catalyst. Another method includes the enzymatic resolution of racemic 4-hydroxyphenylglycine using specific enzymes that selectively react with one enantiomer.

Industrial Production Methods: In industrial settings, ®-4-Hydroxyphenylglycine is often produced through biocatalytic processes. These processes utilize genetically engineered microorganisms that can efficiently convert precursor compounds into ®-4-Hydroxyphenylglycine under controlled conditions. This method is preferred due to its high yield and enantiomeric purity.

Types of Reactions:

    Oxidation: ®-4-Hydroxyphenylglycine can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form 4-hydroxyphenylglycine derivatives with different functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of ®-4-Hydroxyphenylglycine, such as 4-hydroxyphenylglycine esters, amides, and other substituted phenylglycines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Role as an Impurity in Antibiotics

4-HPG is frequently encountered as an impurity in the production of β-lactam antibiotics, particularly amoxicillin trihydrate (AMCT). Its presence can adversely affect the stability and efficacy of these medications. Recent studies have focused on characterizing 4-HPG to enhance quality control processes in pharmaceutical manufacturing. For instance, Ergin et al. (2024) utilized various analytical techniques such as X-ray powder diffraction (PXRD) and thermal analysis to elucidate the structural and thermal properties of 4-HPG, revealing its two-stage degradation behavior which is critical for understanding its impact on drug stability .

1.2 Enzymatic Synthesis

4-HPG serves as an acyl donor in the enzymatic synthesis of antibiotics. Its utilization in synthesizing AMCT highlights its importance in pharmaceutical applications. The presence of 4-HPG as an impurity necessitates rigorous purification methods to ensure the quality of the final product .

1.3 Pharmacological Potential

Research has shown that derivatives of 4-HPG can exhibit pharmacological activity by acting on metabotropic glutamate receptors (mGluRs). These compounds have been investigated for their potential therapeutic effects, including neuroprotective properties. A study by Sekiyama et al. (2000) demonstrated that 4-HPG derivatives could modulate GTPase activity in rat cerebral cortical membranes, indicating their role as mGluR agonists .

Material Science Applications

2.1 Nanoparticle Development

Recent advancements have leveraged 4-HPG in the synthesis of nanoparticles for various applications, including drug delivery and catalysis. For example, Mostaghasi et al. developed Fe3O4-HPG-FA nanoparticles that showed promise as nanotheranostic agents capable of targeting and eliminating cancer cells . Additionally, Zhong et al. utilized 4-HPG in combination with cobalt selenide for electrochemical water splitting, showcasing its versatility in energy applications .

2.2 Coordination Chemistry

The ability of 4-HPG to form coordination compounds with various metals has been extensively studied. Li et al. demonstrated the formation of complexes with lead(II), copper(II), and cadmium(II), highlighting its potential use in materials chemistry for developing novel compounds with unique structural properties .

Environmental Applications

3.1 Water Treatment

The adsorption capabilities of 4-HPG-based materials have been explored for environmental remediation, particularly in removing cationic dyes from wastewater. He et al. synthesized Fe3O4/HPG-COOH nanoparticles that effectively adsorbed these pollutants, demonstrating the compound's utility in environmental applications .

Case Study: Thermal Stability Analysis of 4-HPG

In a pivotal study conducted by Ergin et al., the thermal properties of 4-HPG were analyzed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The findings revealed that 4-HPG remains stable up to 210 °C before undergoing significant degradation, which is crucial for understanding its behavior during pharmaceutical processing . This study not only contributes to the knowledge base surrounding 4-HPG but also aids pharmaceutical manufacturers in optimizing their production processes.

Case Study: Development of Nanoparticles for Cancer Therapy

Mostaghasi et al.'s research into Fe3O4-HPG-FA nanoparticles exemplifies the application of 4-HPG in cancer therapy. The study reported that these nanoparticles exhibited significant cytotoxicity against cancer cells while being biocompatible, thus paving the way for future therapeutic strategies utilizing 4-HPG derivatives .

Mechanism of Action

The mechanism by which ®-4-Hydroxyphenylglycine exerts its effects involves its interaction with specific enzymes and receptors. The hydroxyl group on the phenyl ring allows it to form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the chiral nature of the compound enables it to selectively interact with biological targets, leading to its use in enantioselective synthesis.

Comparison with Similar Compounds

    4-Hydroxyphenylalanine: Similar in structure but differs in the side chain attached to the alpha carbon.

    4-Hydroxyphenylacetic acid: Lacks the amino group present in ®-4-Hydroxyphenylglycine.

    4-Hydroxyphenylpyruvic acid: A precursor in the synthesis of ®-4-Hydroxyphenylglycine.

Uniqueness: ®-4-Hydroxyphenylglycine is unique due to its chiral nature and the presence of both hydroxyl and amino groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Biological Activity

(R)-4-Hydroxyphenylglycine (HPG) is a non-proteogenic amino acid that plays a significant role in various biological processes and is notably utilized in the synthesis of antibiotics, particularly in the vancomycin class. This article delves into the biological activity of HPG, including its synthesis, pharmacological properties, and applications in medicinal chemistry.

Chemical Structure and Synthesis

HPG is synthesized through the shikimic acid pathway, which involves multiple enzymatic steps. The key enzymes involved in its biosynthesis include:

  • Prephenate dehydrogenase : Converts prephenate to 4-hydroxyphenylpyruvate.
  • 4-Hydroxymandelate synthase : Converts 4-hydroxyphenylpyruvate to 4-hydroxymandelate.
  • Hydroxymandelate oxidase : Converts 4-hydroxymandelate to 4-hydroxylbenzoylformate.
  • 4-Hydroxyphenylglycine transaminase : Finalizes the conversion to HPG by transferring an ammonia moiety from a donor molecule .

Pharmacological Properties

HPG exhibits various pharmacological activities, particularly as a building block for semisynthetic antibiotics. Its structural modifications can significantly enhance the potency and selectivity of compounds targeting specific receptors.

  • Antibiotic Production : HPG is integral in the biosynthesis of glycopeptide antibiotics. For instance, its incorporation into the structure of balhimycin has been demonstrated to restore antibiotic production in mutant strains lacking HPG .
  • Receptor Activation : Research has shown that derivatives of HPG can selectively activate GPR88, a G protein-coupled receptor implicated in neurological functions. The EC50 values for these activations range from 50 to 100 nM, indicating potent receptor engagement .
  • Racemization Studies : HPG undergoes base-catalyzed racemization at a higher rate compared to other amino acids, which influences its stability and biological activity. The presence of a hydroxyl group at the para position reduces this racemization rate due to mesomeric effects .

Case Study 1: HPG in Antibiotic Synthesis

A study focused on the mutasynthesis of balhimycin demonstrated that supplementation with external HPG could restore antibiotic production in genetically modified strains of Amycolatopsis balhimycina. This highlights the critical role of HPG in antibiotic biosynthesis and its potential for use in metabolic engineering applications .

Case Study 2: GPR88 Agonism

In another study, various HPG derivatives were synthesized and evaluated for their ability to activate GPR88. The findings indicated that structural modifications could lead to enhanced receptor selectivity and potency, providing insights into designing drugs targeting this receptor for neurological disorders .

Data Table: Biological Activities of this compound Derivatives

Compound NameActivity TypeEC50 (nM)Notes
2-PCCAGPR88 Agonist50-100Selective activation in CHO cells
(R)-HPGAntibiotic ProductionN/AEssential for balhimycin synthesis
4-HydroxyphenylglycinolGPR88 Agonist90Demonstrated strong binding affinity

Properties

IUPAC Name

(2R)-2-amino-2-(3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLYTFPAEVJTFM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948573
Record name Amino(3-hydroxyphenyl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25698-27-5
Record name (αR)-α-Amino-3-hydroxybenzeneacetic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=25698-27-5
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Record name (R)-4-Hydroxyphenylglycine
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Record name Amino(3-hydroxyphenyl)acetic acid
Source EPA DSSTox
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Record name (R)-4-hydroxyphenylglycine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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